4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole
Description
4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group, making it a valuable molecule for various scientific applications.
Properties
Molecular Formula |
C16H12ClNS2 |
|---|---|
Molecular Weight |
317.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12ClNS2/c1-11-2-4-12(5-3-11)16-18-15(10-19-16)20-14-8-6-13(17)7-9-14/h2-10H,1H3 |
InChI Key |
ISZFFIPZCAEJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzenethiol with 4-methylbenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the thiazole ring. Common reagents used in this synthesis include thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole may exhibit various biological activities, including:
- Antimicrobial Properties : Thiazole derivatives have been noted for their antimicrobial effects against bacteria and fungi. Given the structural similarities, this compound could be investigated for its potential antimicrobial activity against a range of microorganisms .
- Anticancer Activity : Studies on related thiazole compounds have shown promising anticancer properties. For instance, thiazole-integrated pyridine derivatives have demonstrated significant growth-inhibitory effects against various cancer cell lines . The presence of the chlorophenyl group is believed to enhance these effects.
Synthesis and Mechanism of Action
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole typically involves several chemical reactions including substitution reactions and cyclization processes. Understanding its mechanism of action involves exploring how it interacts with specific biological targets, such as enzymes or receptors involved in disease pathways .
Case Studies
Several studies have highlighted the potential applications of thiazole compounds in drug discovery:
- Anticancer Research : A study demonstrated that a thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy than standard treatments like 5-fluorouracil . This suggests that 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole could be further explored in similar contexts.
- Antimicrobial Efficacy : Research has shown that certain thiazole derivatives possess potent antibacterial properties comparable to established antibiotics . This positions 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole as a candidate for further investigation in antimicrobial drug development.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-1,3-thiazole
- 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-1,3-thiazole
- 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methoxyphenyl)-1,3-thiazole
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which can enhance its biological activity and specificity compared to other thiazole derivatives. The combination of these substituents may result in improved pharmacokinetic properties and target selectivity .
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique chemical structure, which includes a thiazole ring and various substituents that enhance its biological properties.
Chemical Structure
The chemical formula for 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole is . The structural representation can be summarized as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Substituents :
- A 4-chlorophenyl group attached via a sulfanyl linkage.
- A 4-methylphenyl group at the second position of the thiazole.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole. The following findings summarize its activity against various cancer cell lines:
- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity. For instance, related compounds in the thiazole class showed IC50 values as low as 2.32 µg/mL, suggesting strong antiproliferative effects .
- Mechanism of Action : The mechanism appears to involve induction of apoptosis, indicated by increased levels of pro-apoptotic proteins (e.g., Bax) and activation of caspases in treated cells. Additionally, cell cycle analysis revealed arrest at the S and G2/M phases .
Structure-Activity Relationship (SAR)
The biological activity of 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole can be influenced by modifications to its structure. Key observations include:
- Electron Donating Groups : The presence of electron-donating groups such as methyl on the phenyl ring enhances activity.
- Sulfanyl Linkage : The sulfanyl group contributes to increased lipophilicity, which may improve cellular uptake and bioavailability .
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Study on MCF-7 and HepG2 Cells :
- In Vivo Studies :
Data Table: Summary of Biological Activity
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-1,3-thiazole | MCF-7 | 2.32 | Induction of apoptosis |
| Other Thiazole Derivative | HepG2 | 5.36 | Cell cycle arrest |
| Related Thiazole Compound | MCF-7 | 10.10 | Increased Bax/Bcl-2 ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
